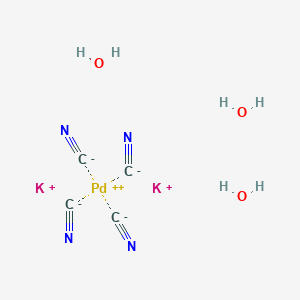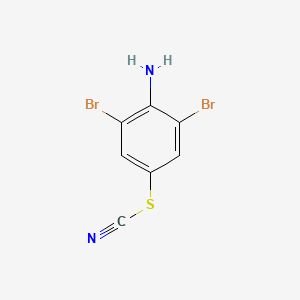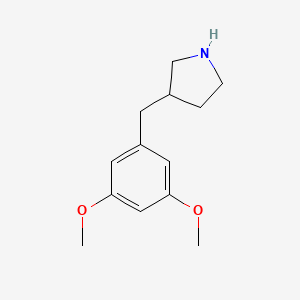
3-(3,5-Dimethoxybenzyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C13H19NO2. It is known for its psychoactive properties and is a derivative of the hallucinogenic drug Mescaline. This compound belongs to the class of phenethylamines and has been found to have potent hallucinogenic effects.
Métodos De Preparación
The synthesis of 3-(3,5-Dimethoxybenzyl)pyrrolidine typically involves the reaction of 3,5-dimethoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Análisis De Reacciones Químicas
3-(3,5-Dimethoxybenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of different substituted pyrrolidines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrrolidines, alcohols, ketones, and carboxylic acids .
Aplicaciones Científicas De Investigación
3-(3,5-Dimethoxybenzyl)pyrrolidine has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in treating neurological disorders and mental health conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethoxybenzyl)pyrrolidine involves its interaction with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s hallucinogenic effects are primarily mediated through the activation of these receptors, which modulate various signaling pathways involved in sensory processing and emotional regulation.
Comparación Con Compuestos Similares
3-(3,5-Dimethoxybenzyl)pyrrolidine is similar to other compounds in the phenethylamine class, such as:
Mescaline: A naturally occurring hallucinogen found in certain cacti.
2C-B: A synthetic psychedelic known for its visual and auditory effects.
DOM: Another synthetic hallucinogen with potent psychoactive properties.
Compared to these compounds, this compound is unique due to its specific substitution pattern on the benzyl ring, which influences its pharmacological profile and potency.
Propiedades
Número CAS |
1219977-23-7 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
3-[(3,5-dimethoxyphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-11(7-13(8-12)16-2)5-10-3-4-14-9-10/h6-8,10,14H,3-5,9H2,1-2H3 |
Clave InChI |
GWUAELDIEVLACQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)CC2CCNC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


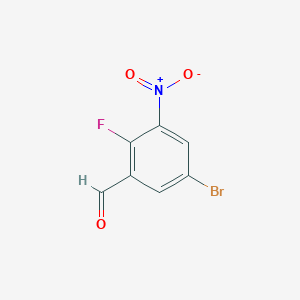

![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
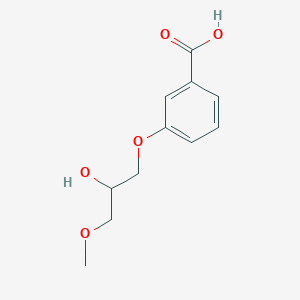
![3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
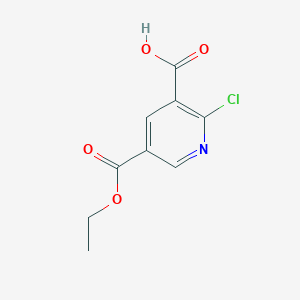
![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)
